molecular formula C30H33N3O4S B13753219 Dibenzylamine penicillin G CAS No. 7179-52-4

Dibenzylamine penicillin G

Cat. No.: B13753219
CAS No.: 7179-52-4
M. Wt: 531.7 g/mol
InChI Key: UPYLDHVPOPTZGP-LQDWTQKMSA-N
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Description

The compound “N-benzyl-1-phenylmethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a complex organic molecule that combines two distinct chemical entities. The first part, N-benzyl-1-phenylmethanamine, is an amine derivative, while the second part, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a bicyclic β-lactam antibiotic structure similar to penicillin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

7179-52-4

Molecular Formula

C30H33N3O4S

Molecular Weight

531.7 g/mol

IUPAC Name

N-benzyl-1-phenylmethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O4S.C14H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,15H,11-12H2/t11-,12+,14-;/m1./s1

InChI Key

UPYLDHVPOPTZGP-LQDWTQKMSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2

Origin of Product

United States

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